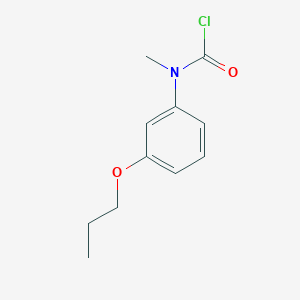
Carbamic chloride, methyl(3-propoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:
R2NH+COCl2→R2NCOCl+[R2NH2]Cl
In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hydrochloric acid.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Applications De Recherche Scientifique
Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.
Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.
Uniqueness
Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.
Propriétés
Numéro CAS |
59732-04-6 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-methyl-N-(3-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
IAFSDRURAIZPMX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


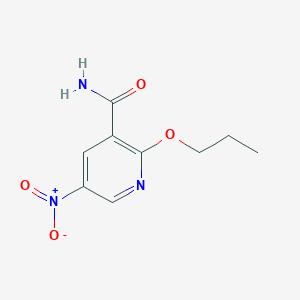
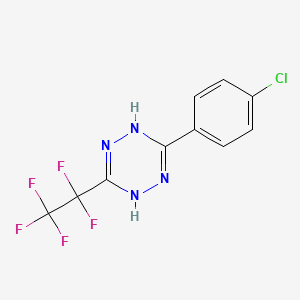
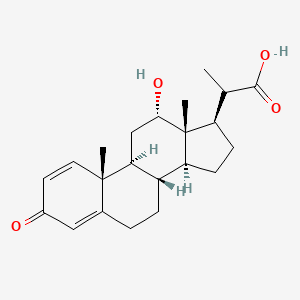
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
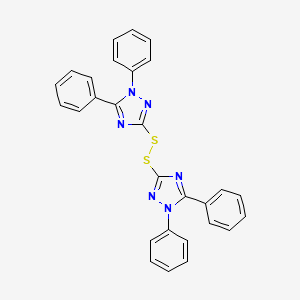
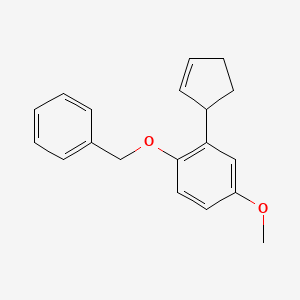

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
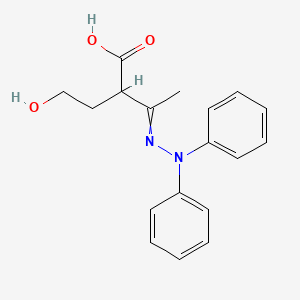
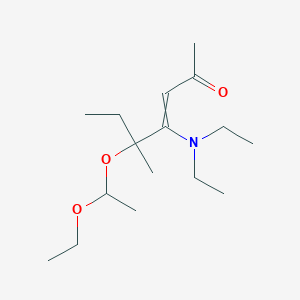

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
